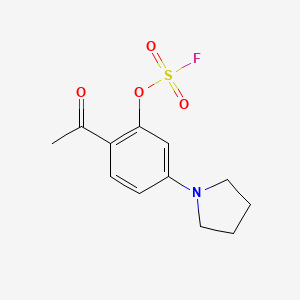

![molecular formula C11H17Cl2N3O2 B2651024 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2344680-10-8](/img/structure/B2651024.png)

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

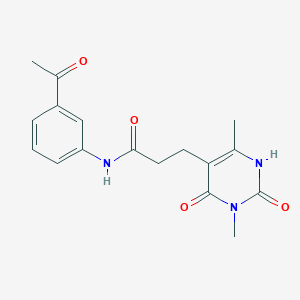

The compound “5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2344685-35-2 .

Synthesis Analysis

The synthesis of this compound and similar structures involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy is based on the preparation of new bicyclo [2.1.1]hexane compact modules .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H11N3O2.ClH/c10-9 (13)7-8 (14-3-12-7)6-4-1-5 (6)11-2-4;/h3-6,11H,1-2H2, (H2,10,13);1H . This code provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include photochemical [2+2] cycloadditions . These reactions are used to prepare multifunctionalized aza-BCH frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 243.69 . The compound’s Inchi Code is 1S/C10H13N3O2.ClH/c1-11-10 (14)8-9 (15-4-13-8)7-5-2-6 (7)12-3-5;/h4-7,12H,2-3H2,1H3, (H,11,14);1H , which provides information about its molecular structure.Applications De Recherche Scientifique

Pharmaceutical Drug Design

EN300-7425068 is a promising scaffold in pharmaceutical drug design due to its unique bicyclic structure. The compound’s rigid and three-dimensional framework can enhance the binding affinity and specificity of drug candidates to their biological targets. This structural feature is particularly valuable in the development of drugs targeting enzymes and receptors, where precise molecular interactions are crucial .

Bioisosteres in Medicinal Chemistry

The compound serves as a bioisostere for benzene rings, which are common in many pharmaceuticals. By replacing benzene rings with EN300-7425068, researchers can improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability. This substitution can also reduce the potential for off-target effects and toxicity .

Chemical Space Exploration

EN300-7425068 opens up new chemical space for drug discovery. Its unique structure allows for the exploration of previously inaccessible regions of chemical space, providing opportunities to discover novel bioactive compounds. This is particularly important in the search for new therapeutic agents with unique mechanisms of action .

Photocatalytic Reactions

The compound is utilized in photocatalytic cycloaddition reactions to synthesize polysubstituted bicyclo[2.1.1]hexanes. These reactions enable the creation of complex molecular architectures that are valuable in the synthesis of pharmaceuticals and other bioactive molecules. The ability to introduce multiple substituents in a controlled manner is a significant advantage in synthetic chemistry .

Synthesis of Saturated Analogues

EN300-7425068 is used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes. These analogues are important in medicinal chemistry as they can mimic the biological activity of aromatic compounds while potentially offering improved pharmacological properties. This application is particularly relevant in the design of new drugs with enhanced efficacy and safety profiles .

Development of Sp3-Rich Chemical Libraries

The compound contributes to the development of sp3-rich chemical libraries, which are essential for modern drug discovery. Sp3-rich compounds often exhibit better drug-like properties compared to their sp2-rich counterparts. EN300-7425068’s structure allows for the creation of diverse chemical libraries that can be screened for biological activity, facilitating the identification of new drug candidates .

Conformational Restriction in Drug Molecules

EN300-7425068 can be used to introduce conformational restriction in drug molecules. This restriction can enhance the selectivity and potency of drugs by reducing the flexibility of the molecule, thereby improving its interaction with the target. This application is particularly useful in the design of enzyme inhibitors and receptor modulators .

Exploration of Novel Exit Vectors

The compound’s structure allows for the exploration of novel exit vectors in drug design. These exit vectors can provide new angles for molecular interactions, potentially leading to the discovery of drugs with unique binding modes and improved therapeutic profiles. This application is crucial for expanding the diversity of drug candidates and overcoming challenges in drug resistance .

Orientations Futures

Azabicyclo [2.1.1]hexanes (aza-BCHs) and bicyclo [1.1.1]pentanes (BCPs) are playing an increasingly important role in the development of bio-active compounds . The future directions in this field involve developing efficient methods to access these sp3 -rich cores and exploring their potential applications in pharmaceutical discovery .

Propriétés

IUPAC Name |

5-(2-azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c1-14(2)11(15)9-10(16-5-13-9)8-6-3-7(8)12-4-6;;/h5-8,12H,3-4H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHNFTXKNLBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(OC=N1)C2C3CC2NC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)

![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2650956.png)

![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzamide](/img/structure/B2650961.png)

![4-[5-(Chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2650964.png)